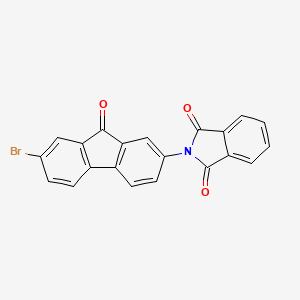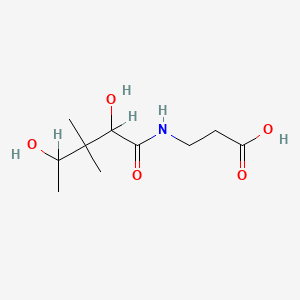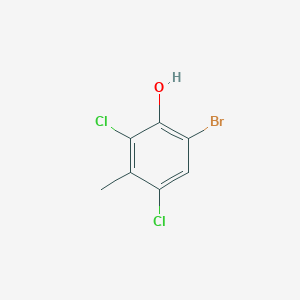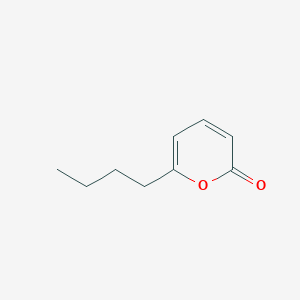
1,2-Hydrazinedicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Hydrazinedicarboxylic acid is an organic compound with the molecular formula C2H6N2O4 It is a derivative of hydrazine and is characterized by the presence of two carboxylic acid groups attached to the hydrazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Hydrazinedicarboxylic acid can be synthesized through several methods. One common approach involves the reaction of hydrazine hydrate with diethyl oxalate. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization. The general reaction is as follows:
[ \text{N2H4} \cdot \text{H2O} + \text{(CO2Et)2} \rightarrow \text{C2H6N2O4} + 2 \text{EtOH} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and purity. The reaction conditions are carefully controlled to ensure the complete conversion of reactants and to minimize the formation of by-products. The product is then purified through recrystallization or other suitable methods.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Hydrazinedicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters, amides, or other functionalized derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alcohols, amines, and other nucleophiles.
Major Products Formed
Oxidation: Formation of oxalic acid derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of esters, amides, and other functionalized compounds.
Applications De Recherche Scientifique
1,2-Hydrazinedicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of various organic compounds.
Biology: Investigated for its potential role in biochemical pathways and as a reagent in biological assays.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of 1,2-Hydrazinedicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. It can also form hydrogen bonds and coordinate with metal ions, influencing its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
1,2-Hydrazinedicarboxylic acid can be compared with other similar compounds, such as:
1,2-Dicarbethoxyhydrazine: Similar in structure but with ethyl ester groups instead of carboxylic acid groups.
Hydrazine: Lacks the carboxylic acid groups, making it more reactive and less stable.
Oxalic acid: Contains two carboxylic acid groups but lacks the hydrazine moiety.
Propriétés
Numéro CAS |
5814-86-8 |
|---|---|
Formule moléculaire |
C2H4N2O4 |
Poids moléculaire |
120.06 g/mol |
Nom IUPAC |
(carboxyamino)carbamic acid |
InChI |
InChI=1S/C2H4N2O4/c5-1(6)3-4-2(7)8/h3-4H,(H,5,6)(H,7,8) |
Clé InChI |
SPFPGSYLNIIQMG-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(NNC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


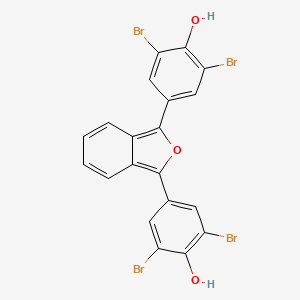
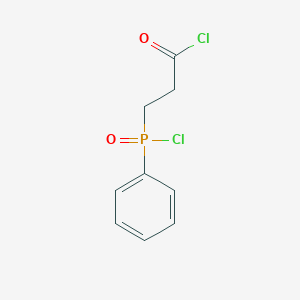
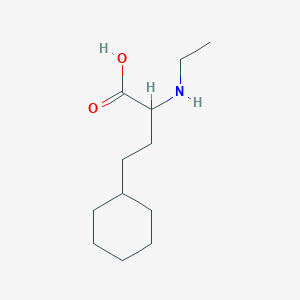

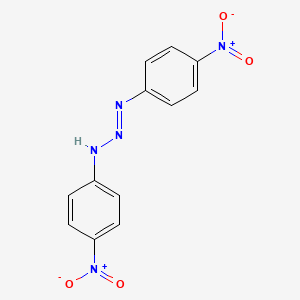
![1-{[(Morpholin-4-yl)sulfanyl]carbonothioyl}azepane](/img/structure/B14738805.png)
![hexacyclo[10.10.2.02,11.03,8.013,22.014,19]tetracosa-2(11),3,5,7,9,13(22),14,16,18,20-decaene-23,24-dicarboxylic acid](/img/structure/B14738810.png)
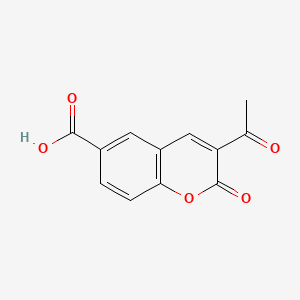
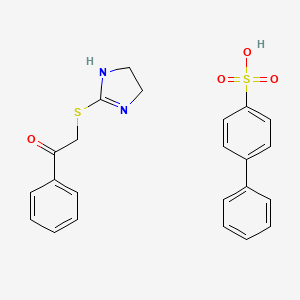
![2-[2-(Carboxymethyloxy)-3-propan-2-ylphenoxy]acetic acid](/img/structure/B14738829.png)
